

Application Notes and Protocols for Ensulizole as a Pharmaceutical Reference Standard

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Compound of Interest

Compound Name: Ensulizole (Standard)

Cat. No.: B149491

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid) as a pharmaceutical reference standard. Detailed protocols for its application in the quality control of pharmaceutical and cosmetic formulations are provided, with a focus on analytical method validation and impurity profiling.

Introduction to Ensulizole as a Reference Standard

Ensulizole is a widely used organic UVB filter in sunscreen and other personal care products.

[1] As an active pharmaceutical ingredient (API), its identity, purity, and strength in finished products must be ensured. Ensulizole is available as a United States Pharmacopeia (USP) Reference Standard and as a Pharmaceutical Secondary Standard, which is a Certified Reference Material (CRM) traceable to primary pharmacopeial standards (e.g., USP, EP).[2][3]

[4] These reference standards are critical for:

- Assay of Ensulizole: To accurately quantify the amount of Ensulizole in raw materials and finished product formulations.
- Identification: To confirm the identity of Ensulizole in a sample.
- Analytical Method Validation: To validate analytical procedures for parameters such as accuracy, precision, linearity, and specificity.

- **Impurity Profiling:** To identify and quantify any impurities present in the Ensulizole API or finished product.

Physicochemical Properties of Ensulizole

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.

Property	Value	Reference
Chemical Name	2-Phenylbenzimidazole-5-sulfonic acid	[1]
Synonyms	Phenylbenzimidazole Sulfonic Acid, PBSA	[5]
CAS Number	27503-81-7	[3][5]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃ S	[3][5]
Molecular Weight	274.30 g/mol	[3]
Appearance	White to off-white crystalline powder	[6]
Melting Point	>300 °C	[3][4]
Solubility	Water-soluble (as a salt)	[1]
UV Absorption	Strong UVB absorber	[1]

Experimental Protocols

Assay of Ensulizole in Sunscreen Cream by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of Ensulizole in a sunscreen formulation using an Ensulizole reference standard.

3.1.1. Chromatographic Conditions

Parameter	Recommended Conditions
Column	Purospher Star® Performance RP-18e (or equivalent C18 column)
Mobile Phase	Phosphate buffer (pH 2.0), Methanol, and Acetonitrile (e.g., in a ratio of 15:3:82 v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detector	UV at 302 nm
Column Temperature	30 °C

3.1.2. Preparation of Standard Solution

- Accurately weigh about 25 mg of Ensulizole USP Reference Standard into a 50 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.
- Prepare a series of dilutions from this stock solution to create calibration standards ranging from approximately 1 µg/mL to 50 µg/mL.

3.1.3. Preparation of Sample Solution

- Accurately weigh a portion of the sunscreen cream equivalent to about 10 mg of Ensulizole into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the Ensulizole.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm PTFE syringe filter before injection.

3.1.4. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

3.1.5. Analysis and Calculation

- Inject the prepared standard solutions to generate a calibration curve.
- Inject the sample solution.
- Calculate the concentration of Ensulizole in the sample using the linear regression equation from the calibration curve.

3.1.6. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC assay of Ensulizole, in accordance with ICH guidelines.

Parameter	Typical Acceptance Criteria	Example Data	Reference
Linearity (Correlation Coefficient, r^2)	≥ 0.999	0.9995	[7]
Accuracy (% Recovery)	98.0% - 102.0%	99.66% - 100.81%	[7]
Precision (RSD%)	$\leq 2.0\%$	$\leq 2.0\%$	[7]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	0.08 - 1.94 $\mu\text{g/mL}$	[8]
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1	0.24 - 5.89 $\mu\text{g/mL}$	[8]

Impurity Profiling of Ensulizole

The analysis of related substances is crucial for ensuring the quality and safety of the API and the finished product. A common impurity of Ensulizole is Bisdisulizole Disodium.

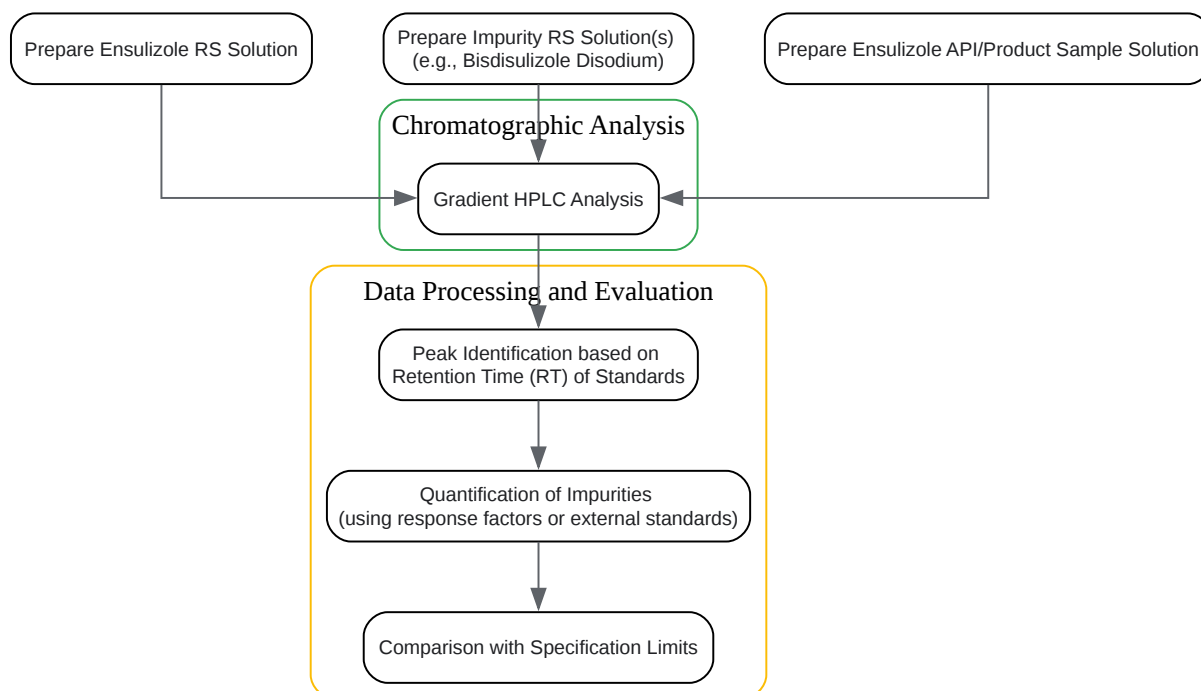
3.2.1. Impurity Standard

A reference standard for Bisdisulizole Disodium (CAS No. 180898-37-7) should be procured for peak identification and quantification.[2][5]

3.2.2. Chromatographic Method

A gradient HPLC method is typically required to separate Ensulizole from its potential impurities. The method described in section 3.1 can be adapted by introducing a gradient elution program.

3.2.3. Workflow for Impurity Profiling



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Caption: Workflow for Impurity Profiling of Ensulizole.

In-Vitro Release Testing (IVRT) of Ensulizole from a Topical Cream

IVRT is a performance test to ensure consistent drug release from semi-solid dosage forms.

3.3.1. IVRT Apparatus and Conditions

Parameter	Recommended Conditions
Apparatus	Vertical Diffusion Cell (Franz Cell)
Membrane	Inert synthetic membrane (e.g., polysulfone)
Receptor Medium	Phosphate buffer pH 7.4
Temperature	32 ± 1 °C
Stirring Speed	600 rpm
Sampling Times	1, 2, 4, 6, and 8 hours

3.3.2. Experimental Procedure

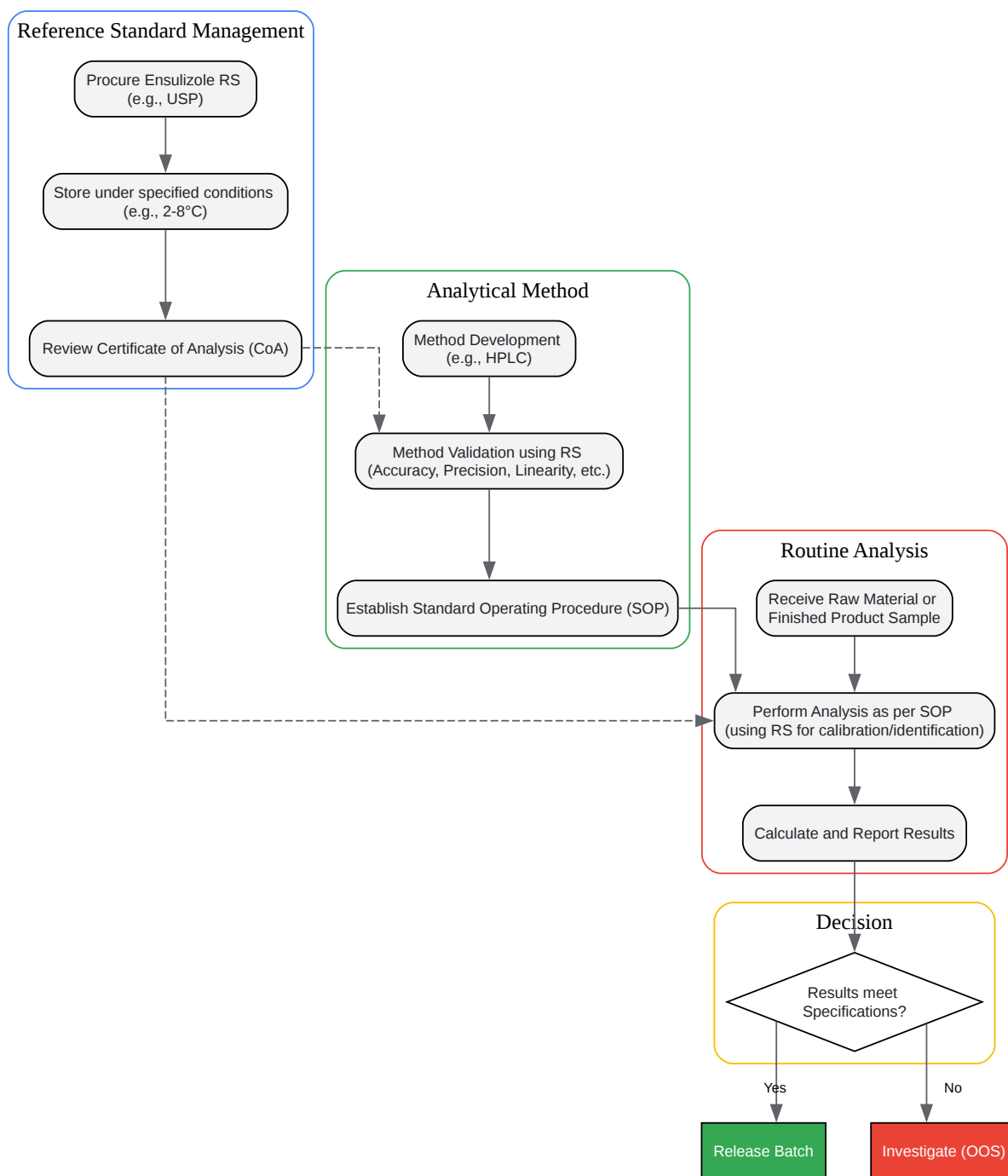
- Mount the synthetic membrane on the Franz diffusion cell.
- Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
- Apply a known amount of the Ensulizole cream uniformly on the membrane.
- At each time point, withdraw a sample from the receptor compartment and replace it with fresh, pre-warmed medium.
- Analyze the withdrawn samples for Ensulizole content using the validated HPLC method described in section 3.1.

3.3.3. Data Analysis

Plot the cumulative amount of Ensulizole released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

Logical Workflow for Using Ensulizole Reference Standard in Quality Control

The following diagram illustrates the logical workflow for the use of an Ensulizole reference standard in a typical quality control setting.



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Caption: Quality Control Workflow using Ensulizole Reference Standard.

Conclusion

Ensulizole reference standard is an indispensable tool for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this active ingredient. The protocols and data presented in these application notes provide a framework for the accurate and reliable use of Ensulizole reference standard in a regulated environment. Adherence to pharmacopeial standards and proper analytical method validation are paramount for achieving consistent and trustworthy results.

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